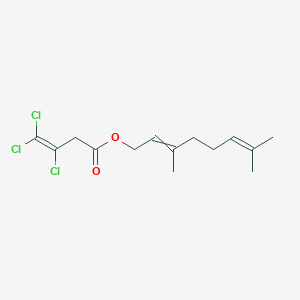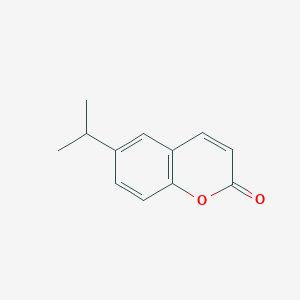
6-(Propan-2-yl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-yl)-2H-1-benzopyran-2-one es un compuesto químico que pertenece a la clase de benzopiranos. Los benzopiranos son conocidos por sus diversas actividades biológicas y se encuentran a menudo en productos naturales y productos farmacéuticos sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(Propan-2-yl)-2H-1-benzopyran-2-one generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común es la condensación de un derivado de fenol con una cetona o un aldehído adecuados, seguida de ciclación para formar el anillo de benzopirano. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar el proceso de ciclación.
Métodos de producción industrial
En un entorno industrial, la producción de this compound puede implicar procesos de lotes grandes o continuos. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. Los catalizadores y los solventes se seleccionan cuidadosamente para optimizar las condiciones de reacción y garantizar una alta eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(Propan-2-yl)-2H-1-benzopyran-2-one puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes u otras formas reducidas.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden introducir diferentes grupos funcionales en el anillo de benzopirano.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
6-(Propan-2-yl)-2H-1-benzopyran-2-one tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo en estudios de mecanismos de reacción.
Biología: La actividad biológica del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y procesos celulares.
Medicina: Se exploran sus posibles propiedades terapéuticas en el desarrollo de fármacos, particularmente para afecciones como la inflamación y el cáncer.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-(Propan-2-yl)-2H-1-benzopyran-2-one implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, podría inhibir o activar ciertas enzimas, lo que lleva a cambios en las vías metabólicas. El mecanismo exacto depende del contexto biológico específico y las dianas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Cumarina: Un compuesto estructuralmente relacionado con un núcleo de benzopirano, conocido por sus propiedades anticoagulantes.
Flavonoides: Una clase de compuestos con características estructurales similares, ampliamente estudiados por sus actividades antioxidantes y antiinflamatorias.
Calconas: Compuestos con un esqueleto similar, conocidos por sus diversas actividades biológicas.
Singularidad
6-(Propan-2-yl)-2H-1-benzopyran-2-one es único debido a sus sustituyentes específicos y las actividades biológicas resultantes. Su grupo isopropilo puede conferir propiedades distintas en comparación con otros benzopiranos, influyendo en su reactividad e interacciones con dianas biológicas.
Propiedades
Número CAS |
611227-51-1 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
6-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)9-3-5-11-10(7-9)4-6-12(13)14-11/h3-8H,1-2H3 |
Clave InChI |
FFFADJZWNDPVGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





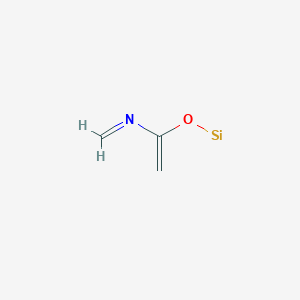
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
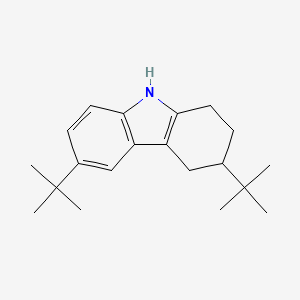
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
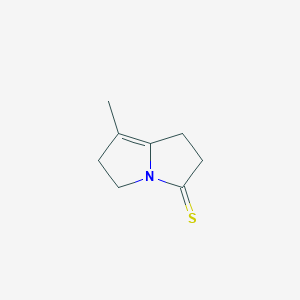
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
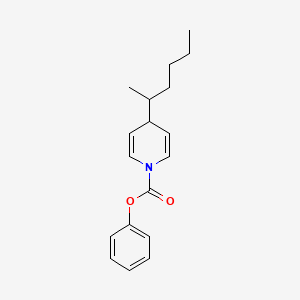
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
